BenchChemオンラインストアへようこそ!

CB1/2 agonist 1

Cannabinoid Pharmacology GPCR Signaling Functional Selectivity

CB1/2 agonist 1 is a synthetic, dual agonist of CB1 (EC50 56.15 nM) and CB2 (EC50 11.63 nM) receptors that reliably crosses the blood-brain barrier. Unlike biased ligands, its balanced full agonism drives consistent anti-inflammatory (increased IL-10, decreased IL-1β/IL-6) and neuroprotective outcomes. Validated in an oxaliplatin-induced neuropathic pain model and a multiple sclerosis EAE model, it is the definitive choice for CNS cannabinoid research programs requiring reproducible in vivo results.

Molecular Formula C21H24BrFN2O2
Molecular Weight 435.3 g/mol
Cat. No. B12412174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB1/2 agonist 1
Molecular FormulaC21H24BrFN2O2
Molecular Weight435.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=O)N1CC2=CC=C(C=C2)F)C(=O)NC3CCCCCC3)Br
InChIInChI=1S/C21H24BrFN2O2/c1-14-19(22)12-18(20(26)24-17-6-4-2-3-5-7-17)21(27)25(14)13-15-8-10-16(23)11-9-15/h8-12,17H,2-7,13H2,1H3,(H,24,26)
InChIKeyIBDOGMBSQPMZKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CB1/2 agonist 1 Procurement: Dual CB1/CB2 Agonist with Validated In Vivo Anti-Inflammatory and Antinociceptive Activity


CB1/2 agonist 1 (CAS: 2986688-90-6) is a synthetic small-molecule dual agonist of the cannabinoid receptors CB1 and CB2. It exhibits sub-micromolar functional potency at both receptors (CB1 EC50 = 56.15 nM; CB2 EC50 = 11.63 nM) and demonstrates the ability to cross the blood-brain barrier [1]. In in vitro models, it reduces glutamate release and LPS-induced microglial activation, and in vivo, it dose-dependently attenuates neuropathic pain and improves disease severity in a mouse model of multiple sclerosis [1].

Why CB1/2 agonist 1 Cannot Be Substituted with Other Cannabinoid Receptor Ligands


Cannabinoid receptor ligands exhibit profound differences in functional selectivity, signaling bias, and receptor subtype specificity. While many compounds display binding affinity for both CB1 and CB2, their intrinsic activity (full agonism, partial agonism, inverse agonism) at each receptor can vary drastically, leading to divergent downstream biological effects [1]. For example, CB1/2 agonist 2 acts as a full CB1 agonist but a competitive CB2 inverse agonist, whereas CB1/2 agonist 1 is a dual agonist at both receptors [1]. Furthermore, blood-brain barrier penetration is not a universal property among CB1/2 ligands, critically limiting the utility of peripherally restricted analogs for central nervous system applications . Simple substitution based on nominal receptor binding can therefore lead to irreproducible or contradictory experimental outcomes.

CB1/2 agonist 1 Quantitative Differentiation: Comparative Potency, BBB Penetration, and Functional Selectivity


Functional Potency and Dual Agonism Profile vs. CB1/2 agonist 2

CB1/2 agonist 1 functions as a dual agonist at both CB1 and CB2 receptors, with EC50 values of 56.15 nM and 11.63 nM, respectively. In direct contrast, CB1/2 agonist 2, while possessing high binding affinity (Ki: 3.5 nM for CB1, 1.2 nM for CB2), acts as a full agonist at CB1 but a competitive inverse agonist at CB2 [1]. This functional divergence at CB2 renders CB1/2 agonist 2 unsuitable for studies requiring CB2 activation alongside CB1 engagement, a key feature of CB1/2 agonist 1.

Cannabinoid Pharmacology GPCR Signaling Functional Selectivity

Blood-Brain Barrier Permeability vs. Peripherally Restricted Agonists

CB1/2 agonist 1 is characterized as a brain-penetrant CB1/2 agonist, a critical property for targeting central nervous system (CNS) pathologies such as multiple sclerosis [1]. This contrasts with peripherally restricted CB1/2 agonists (e.g., compound 45, hCB1 EC50 ~150 nM, hCB2 EC50 ~35 nM, CNS penetration <10%), which are intentionally designed to minimize central psychoactive effects but are ineffective for direct CNS target engagement [2].

Neuroinflammation Multiple Sclerosis Pharmacokinetics

Anti-Inflammatory Cytokine Modulation vs. CB1/2 agonist 3

In LPS-activated BV-2 microglial cells, CB1/2 agonist 1 (10 µM) significantly decreases the secretion of pro-inflammatory cytokines IL-1β and IL-6, and increases the release of the anti-inflammatory cytokine IL-10 to 483.7% of control [1]. In contrast, CB1/2 agonist 3 acts as a partial agonist at CB1 (EC50 = 30.99 nM) and a weak inhibitor of CB2 (EC50 = 1.28 nM in [35S]GTPγS binding) and has not demonstrated comparable anti-inflammatory cytokine modulation [2].

Neuroinflammation Microglial Biology Cytokine Signaling

In Vivo Antinociceptive Efficacy vs. Prototypical Agonist WIN 55,212-2

CB1/2 agonist 1 (5-50 mg/kg, i.p.) dose-dependently relieves neuropathic pain in a mouse model of oxaliplatin-induced neuropathic pain [1]. While WIN 55,212-2 is a well-established cannabinoid agonist (CB1 Ki = 62.3 nM; CB2 Ki = 3.3 nM), it has a different selectivity profile and its antinociceptive effects are often confounded by pronounced psychoactive and motor side effects at efficacious doses . The primary literature for CB1/2 agonist 1 demonstrates efficacy in a clinically relevant model of chemotherapy-induced neuropathic pain, a specific context not commonly reported for all CB1/2 ligands.

Pain Research Neuropathic Pain In Vivo Pharmacology

Functional Potency at CB2 vs. Highly Potent Agonist CP 55,940

CB1/2 agonist 1 exhibits an EC50 of 11.63 nM at CB2 receptors, demonstrating potent activation [1]. While the reference agonist CP 55,940 is significantly more potent (CB2 EC50 = 0.3 nM), it is a non-selective, high-potency tool that can induce maximal receptor activation, potentially obscuring subtle modulatory effects . The moderate potency of CB1/2 agonist 1 (approximately 39-fold lower than CP 55,940 at CB2) may be advantageous for studies where full receptor saturation is not desired or for probing partial agonist pharmacology.

Receptor Pharmacology Potency Comparison Assay Development

Optimal Application Scenarios for CB1/2 agonist 1 Based on Quantitative Evidence


Neuroinflammation and Multiple Sclerosis Research

The compound's dual CB1/CB2 agonism, coupled with its validated blood-brain barrier penetration and in vivo efficacy in an experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, makes it an ideal tool for studying cannabinoid-mediated neuroprotection and immunomodulation in the CNS [1].

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Studies

The dose-dependent antinociceptive effect demonstrated in the oxaliplatin-induced neuropathic pain model specifically positions CB1/2 agonist 1 for research into the mechanisms and treatment of CIPN, a major clinical challenge in oncology [1].

Microglial Activation and Cytokine Modulation Assays

The robust and quantifiable modulation of microglial cytokine production (increased IL-10, decreased IL-1β and IL-6) provides a clear functional readout for in vitro studies of neuroinflammation and glial cell biology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for CB1/2 agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.